1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate
Overview
Description
1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate is a chemical compound with the molecular formula C10H11BrN2O4 and a molecular weight of 303.11 g/mol. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both amino and bromine functional groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate typically involves the reaction of 2-amino-5-bromopyridine with dimethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through crystallization or chromatography.
Chemical Reactions Analysis
1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an alkylamine.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine functional groups play a crucial role in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate can be compared with other similar compounds such as:
2-Amino-5-bromopyridine: Lacks the dimethyl malonate moiety, making it less versatile in certain synthetic applications.
3-Amino-5-bromopyridine: Similar structure but without the dimethyl ester groups, affecting its reactivity and solubility.
Dimethyl 2-(3-amino-5-bromopyridin-2-yl)malonate: A closely related compound with similar properties but different reactivity due to the presence of the malonate ester
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-16-9(14)7(10(15)17-2)8-6(12)3-5(11)4-13-8/h3-4,7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFQQMATWBJGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Br)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151151 | |
Record name | Propanedioic acid, 2-(3-amino-5-bromo-2-pyridinyl)-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-26-1 | |
Record name | Propanedioic acid, 2-(3-amino-5-bromo-2-pyridinyl)-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-(3-amino-5-bromo-2-pyridinyl)-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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